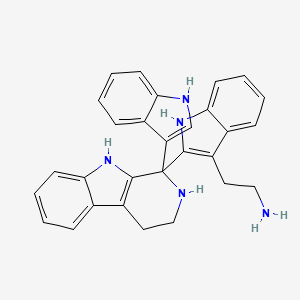
Bengacarboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bengacarboline is a natural product found in Didemnum with data available.
Aplicaciones Científicas De Investigación
Structural Formula
The structure of bengacarboline can be represented as follows:This compound=C16H14N2
Cytotoxicity Studies
This compound has demonstrated potent cytotoxic effects against a panel of 26 human tumor cell lines. In vitro studies revealed a mean toxicity concentration of approximately 0.9 µg/ml (0.4 µmol/ml) against these cell lines . The compound's mechanism of action includes the inhibition of topoisomerase II, which is essential for cancer cell proliferation.
Case Study: Inhibition of Topoisomerase II
A study highlighted that this compound effectively inhibited the activity of topoisomerase II, leading to apoptosis in cancer cells. This property positions it as a potential lead compound for developing new anticancer therapies .
Structure-Activity Relationship (SAR) Studies
Recent research has focused on modifying this compound derivatives to enhance their anticancer properties. For instance, modifications at the C1 position with various substituents have been shown to increase cytotoxicity against specific cancer cell lines. One notable derivative exhibited an IC50 value of 5.61 µM against MCF-7 breast cancer cells, demonstrating significant promise in drug development .
| Compound | Modification | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | - | 0.4 | Various |
| Derivative A | C1 substitution | 5.61 | MCF-7 |
| Derivative B | Dimerization | 8.4 | MCF-7 |
Antimicrobial Activity
Beyond its anticancer properties, this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections. Its efficacy against various pathogens highlights its potential as a broad-spectrum antimicrobial agent .
Insect Growth Regulation
Research has also indicated that this compound derivatives can serve as insect growth regulators. Compounds synthesized by linking this compound with oxadiazole motifs demonstrated enhanced potency compared to standard insecticides, suggesting applications in agricultural pest control .
Propiedades
Fórmula molecular |
C29H27N5 |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
2-[2-[1-(1H-indol-3-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C29H27N5/c30-15-13-20-18-7-1-5-11-25(18)33-27(20)29(23-17-31-24-10-4-3-9-22(23)24)28-21(14-16-32-29)19-8-2-6-12-26(19)34-28/h1-12,17,31-34H,13-16,30H2 |
Clave InChI |
OAQQDJYICYMQEX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1C3=CC=CC=C3N2)(C4=CNC5=CC=CC=C54)C6=C(C7=CC=CC=C7N6)CCN |
Sinónimos |
bengacarboline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















